propan-2-yl 1H-pyrazole-5-carboxylate

Overview

Description

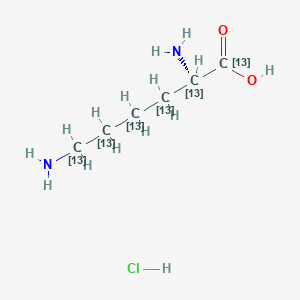

“Propan-2-yl 1H-pyrazole-5-carboxylate” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “propan-2-yl 1H-pyrazole-5-carboxylate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Molecular Structure Analysis

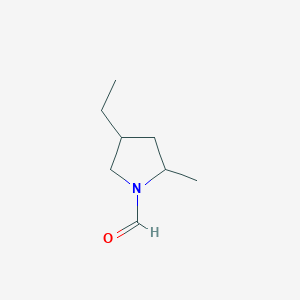

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular structure of “propan-2-yl 1H-pyrazole-5-carboxylate” can be visualized using quantum chemical calculations .Scientific Research Applications

Insecticidal Activities

1H-pyrazole-5-carboxylic acid derivatives, including propan-2-yl 1H-pyrazole-5-carboxylate, have been found to exhibit significant insecticidal activities . For instance, a compound synthesized from this class showed an 85.7% mortality rate against Aphis fabae at a concentration of 12.5 mg/L . This activity is comparable to that of the commercial insecticide imidacloprid .

Drug Design

The pyrazole ring, which is a part of propan-2-yl 1H-pyrazole-5-carboxylate, plays an important role in drug design . 1H-pyrazole-5-carboxamide derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity .

Pesticide Development

Pyrazole-5-carboxylic acid, a core structure in propan-2-yl 1H-pyrazole-5-carboxylate, is often incorporated into pesticide molecules for the purpose of improving bioactivity .

Synthesis of Bioactive Chemicals

Pyrazoles, including propan-2-yl 1H-pyrazole-5-carboxylate, have been used as scaffolds in the synthesis of bioactive chemicals . They are frequently used in reactions in various media .

Agrochemistry

Pyrazoles have a wide range of applications in agrochemistry . They are used in the synthesis of various agrochemicals due to their structural versatility and reactivity .

Coordination Chemistry

In coordination chemistry, pyrazoles are used as ligands to form complexes with metals . These complexes have been studied for their potential applications in various fields .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis, materials science, and pharmaceuticals .

Suzuki Coupling Reaction

1H-pyrazole-5-boronic acid pinacol ester, a derivative of propan-2-yl 1H-pyrazole-5-carboxylate, can be used in Suzuki coupling reaction for the preparation of heteroaryl scaffolds via formation of C-C bond . This reaction is a powerful tool for the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

It’s worth noting that pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity and the resulting changes .

Biochemical Pathways

Pyrazole derivatives are known to have broad-spectrum biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Some pyrazole derivatives have been found to exhibit insecticidal activities , suggesting that propan-2-yl 1H-pyrazole-5-carboxylate may have similar effects.

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

propan-2-yl 1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)11-7(10)6-3-4-8-9-6/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQRTLFASQYWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556645 | |

| Record name | Propan-2-yl 1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propan-2-yl 1H-pyrazole-5-carboxylate | |

CAS RN |

122608-99-5 | |

| Record name | Propan-2-yl 1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)

![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)